
2-Methoxy-5-nitrobenzoic acid
Overview
Description
Preparation Methods
Nitration of 3-Chlorobenzoic Acid Followed by Methoxy Substitution
One well-documented industrially viable method involves a two-step process starting from 3-chlorobenzoic acid:
Step 1: Nitration
3-Chlorobenzoic acid undergoes nitration using a mixed acid system composed of nitric acid and sulfuric acid at low temperatures (-5 to 0 °C). The molar ratio of 3-chlorobenzoic acid to nitric acid ranges from 1:1.1 to 1:1.5, with the nitric acid concentration typically around 60%. The reaction yields 5-chloro-2-nitrobenzoic acid as the main intermediate.
This step is carefully controlled to minimize side products and maximize regioselectivity.Step 2: Methoxy Substitution
The chlorine atom in 5-chloro-2-nitrobenzoic acid is substituted by a methoxy group via nucleophilic aromatic substitution. This is performed under alkaline conditions using methanol as the nucleophile and bases such as sodium hydride or sodium hexamethyldisilazide. The reaction solvent can be tetrahydrofuran, methyl tertiary butyl ether, or a mixture with glycol dimethyl ether. Reaction temperatures range from 50 to 125 °C, with reaction times between 10 to 25 hours.
After completion, the product 2-methoxy-5-nitrobenzoic acid is isolated by acidification, extraction, and purification steps.
Reaction Scheme Summary:
Step | Reactants | Conditions | Product |
---|---|---|---|
1 | 3-Chlorobenzoic acid + HNO3/H2SO4 | -5 to 0 °C, molar ratio ~1:1.1-1.5 | 5-Chloro-2-nitrobenzoic acid |
2 | 5-Chloro-2-nitrobenzoic acid + CH3OH + Base | 50-125 °C, 10-25 h, THF or MTBE solvent | This compound |
- Using 916 g anhydrous tetrahydrofuran, 390 g methanol, and 600 g sodium hydride (60%) under ice bath cooling, followed by stirring at room temperature for 12 hours, yields the crude product.
- Purification yields a faint yellow to off-white powder with melting point 129–135 °C.
- ^1H NMR (CDCl3): 3.96 (s, 3H, methoxy), 7.09 (dd, 1H), 7.21 (d, 1H), 8.03 (d, 1H), 8.3 (s, 1H).
Direct Nitration of 2-Methoxybenzoic Acid
An alternative synthetic route involves direct nitration of 2-methoxybenzoic acid:
- The nitration is carried out using a mixture of nitric acid and sulfuric acid under controlled temperature to selectively introduce the nitro group at the 5-position relative to the methoxy group.
- This method requires careful control of reaction conditions to avoid over-nitration or formation of undesired isomers.
- The nitration typically proceeds at low to moderate temperatures to maintain regioselectivity.
This method is simpler in terms of steps but may require more stringent control to achieve high purity and yield.
Methylation of 5-Nitrosalicylic Acid
Another reported method is the methylation of 5-nitrosalicylic acid:
- 5-Nitrosalicylic acid is reacted with methyl iodide in the presence of a base such as potassium carbonate.
- This introduces the methoxy group ortho to the carboxylic acid group, yielding this compound.
- This method is useful for laboratory-scale synthesis and allows for selective functional group modification.
- The method starting from 3-chlorobenzoic acid is favored industrially due to shorter synthesis steps, reduced cost, and suitability for scale-up.
- Reaction parameters such as temperature, molar ratios, solvent choice, and base selection are optimized to maximize yield and purity.
- Purification typically involves acidification, extraction with ethyl acetate, and recrystallization.
- The process achieves high conversion efficiencies: nitration step ~92%, substitution step ~96%, and acidification step ~98%.
Method | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages |
---|---|---|---|---|
Nitration of 3-chlorobenzoic acid + methoxy substitution | 3-Chlorobenzoic acid | HNO3/H2SO4 nitration (-5 to 0 °C), NaH/MeOH substitution (50-125 °C) | High yield, industrial scalability | Multi-step, requires strong bases |
Direct nitration of 2-methoxybenzoic acid | 2-Methoxybenzoic acid | HNO3/H2SO4 nitration, controlled temperature | Simpler route, fewer steps | Regioselectivity challenges |
Methylation of 5-nitrosalicylic acid | 5-Nitrosalicylic acid | Methyl iodide, K2CO3 base | Selective methylation | Requires pre-formed nitro acid |
- The two-step method involving nitration of 3-chlorobenzoic acid followed by methoxy substitution is well-documented in patents and literature as an efficient industrial process with high purity and yield.
- Direct nitration of 2-methoxybenzoic acid is a viable alternative but requires precise control to avoid isomer formation.
- Methylation of 5-nitrosalicylic acid offers a selective laboratory-scale synthesis route.
- Reaction conditions such as temperature, solvent, base, and molar ratios critically influence the reaction outcome and product purity.
- Purification steps including acidification, extraction, and recrystallization are essential to isolate the target compound with desired physical and chemical properties.
Chemical Reactions Analysis
Reduction Reactions
The nitro group (-NO₂) undergoes reduction to form an amino group (-NH₂), a key reaction for derivatization.
Common Reagents and Conditions:
-
Catalytic Hydrogenation: H₂ gas with palladium on carbon (Pd/C) or platinum catalysts under 0.5–1.5 MPa pressure at 60–90°C .
-
Chemical Reduction: Iron powder in hydrochloric acid (Fe/HCl) or hydrazine hydrate .
Products:
-
Primary Product: 2-Methoxy-5-aminobenzoic acid (via nitro-to-amine conversion).
-
Byproducts: Formation varies by method; Fe/HCl and hydrazine hydrate typically yield fewer byproducts than Pd/C .
Esterification
The carboxylic acid group (-COOH) reacts with alcohols to form esters.
Common Reagents and Conditions:
-
Acid-Catalyzed Esterification: Methanol or ethanol with concentrated sulfuric acid (H₂SO₄) or HCl.
-
Temperature: Reflux conditions (60–80°C).
Products:
-
Esters: Methyl or ethyl 2-methoxy-5-nitrobenzoate.
Neutralization and Salt Formation
The carboxylic acid reacts with bases to form salts.
Reagents:
-
Inorganic Bases: NaOH, KOH, or NaHCO₃.
Products:
Nucleophilic Aromatic Substitution (NAS)
The nitro group’s electron-withdrawing effect activates the ring for substitution, though steric and electronic effects from the methoxy group influence regioselectivity.
Reagents and Conditions:
-
Nucleophiles: Amines, thiols, or alkoxides under basic conditions.
-
Temperature: 50–100°C in polar aprotic solvents (e.g., DMF).
Products:
-
Substituted Derivatives: 2-Methoxy-5-(substituted)benzoic acids (e.g., with -SH or -NH₂ groups).
Decarboxylation
Under high-temperature or acidic conditions, decarboxylation may occur, though this is less common without adjacent activating groups.
Conditions:
-
Thermal: Heating above 200°C.
-
Acidic: Strong acids (e.g., H₂SO₄) at elevated temperatures.
Products:
-
Decarboxylated Product: 2-Methoxy-5-nitrotoluene (minor pathway).
Comparative Reaction Data
Mechanistic Insights
-
Reduction: The nitro group is reduced via sequential electron transfer, forming intermediates like nitroso and hydroxylamine before the amine .
-
Esterification: Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by alcohol.
-
NAS: Nitro’s meta-directing effect competes with methoxy’s ortho/para-directing influence, complicating regioselectivity.
Scientific Research Applications
2-Methoxy-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential neuroprotective effects.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-nitrobenzoic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can influence the compound’s solubility and membrane permeability, affecting its overall bioactivity.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-Methoxy-5-nitrobenzoic acid
- CAS No.: 40751-89-1
- Molecular Formula: C₈H₇NO₅
- Molecular Weight : 197.15 g/mol
- Structure: A benzoic acid derivative with a methoxy (–OCH₃) group at position 2 and a nitro (–NO₂) group at position 3.
Synthesis: The compound is synthesized via nitration and functionalization of methoxy-substituted benzoic acids. For example, 2-methoxybenzoic acid undergoes nitration under controlled conditions (e.g., using HNO₃ and H₂SO₄) to introduce the nitro group at position 5 . It is also a key intermediate in the synthesis of benzodiazepine derivatives and metal complexes .
Comparison with Structurally Similar Compounds
Structural Isomers
(a) 5-Methoxy-2-nitrobenzoic Acid
- CAS No.: 1882-69-5
- Molecular Formula: C₈H₇NO₅ (same as target compound).
- Key Differences : Positional isomerism—methoxy and nitro groups are swapped (positions 5 and 2).
- Properties :
- Applications : Used in dye synthesis and as a reagent in analytical chemistry .
(b) 3-Methoxy-2-nitrobenzoic Acid
- CAS No.: Not explicitly listed (synthesized via nitration of 3-methoxybenzoic acid) .
- Key Differences : Nitro group at position 2 and methoxy at position 3.
- Properties :
- Applications : Intermediate in agrochemicals and polymer additives .
Substituent Variants
(a) 2-Methyl-5-nitrobenzoic Acid
- CAS No.: 1975-52-6
- Molecular Formula: C₈H₇NO₄.
- Key Differences : Methyl (–CH₃) replaces methoxy (–OCH₃) at position 2.
- Properties :
- Applications : Corrosion inhibitors and surfactants .
(b) 4-Benzyloxy-5-methoxy-2-nitrobenzoic Acid
- CAS No.: 61032-41-5 (derivative) .
- Molecular Formula : C₁₅H₁₂N₂O₇.
- Key Differences : Additional benzyloxy (–OCH₂C₆H₅) group at position 4.
- Properties :
- Applications : Antiviral and antibacterial agent precursor .
Functional Group Derivatives
(a) Methyl 2-Methoxy-5-nitrobenzoate
- CAS No.: 77901-52-1 .
- Molecular Formula: C₉H₉NO₅.
- Key Differences : Carboxylic acid (–COOH) esterified to methyl ester (–COOCH₃).
- Properties :
- Applications : Flavoring agents and plasticizers .
(b) 2-Hydroxy-5-nitrobenzoic Acid
- CAS No.: 96-97-9 .
- Molecular Formula: C₇H₅NO₅.
- Key Differences : Hydroxyl (–OH) replaces methoxy (–OCH₃) at position 2.
- Properties :
- Applications : UV absorbers and chelating agents .
Comparative Data Table
Key Research Findings
Substituent Position Effects :
- The position of the nitro group significantly impacts reactivity. For example, this compound undergoes nucleophilic substitution more readily than its 5-methoxy-2-nitro isomer due to reduced steric hindrance .
- Methoxy groups at ortho positions (e.g., C2) enhance thermal stability compared to para-substituted analogs .
Biological Activity :
- Nitro groups in benzoic acid derivatives contribute to antimicrobial and anticancer properties. For instance, 4-benzyloxy-5-methoxy-2-nitrobenzoic acid shows promise in antiviral drug development .
Synthetic Utility :
- Esterification of this compound (e.g., to methyl esters) improves solubility in organic solvents, facilitating use in catalysis and polymer chemistry .
Biological Activity
2-Methoxy-5-nitrobenzoic acid (CAS Number: 40751-89-1) is a compound of significant interest in biological research due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential applications, supported by case studies and research findings.
Chemical Profile
Chemical Structure:
- Molecular Formula: C8H7NO5
- Molecular Weight: 195.15 g/mol
- SMILES Notation: COc1ccc(c(c1)C(=O)O)N+=O
This compound exhibits its biological activity primarily through interactions with various cellular enzymes and proteins. The nitro group on the aromatic ring enhances its reactivity, allowing participation in redox reactions that can alter the oxidative state of cells. This compound has been identified as a metabolite in the microbial degradation of cypermethrin, a synthetic pyrethroid pesticide, indicating its role in detoxification pathways within microbial systems.
Biochemical Pathways
The compound influences several biochemical pathways:
- Antimicrobial Activity: Demonstrated potential against various pathogens, likely due to its ability to disrupt cellular functions.
- Anti-inflammatory Properties: Research suggests it may modulate inflammatory responses through the inhibition of pro-inflammatory mediators.
- Enzyme Interaction: It interacts with enzymes involved in metabolic pathways, affecting gene expression related to detoxification processes.
Pharmacokinetics
The lipophilicity of this compound is indicated by a Log P_o/w value of 1.01, suggesting good membrane permeability. This property facilitates its absorption and distribution within biological systems, impacting its efficacy and stability under varying environmental conditions such as pH and temperature.
Biological Activity Summary Table
Activity | Description |
---|---|
Antimicrobial | Exhibits activity against various bacterial strains. |
Anti-inflammatory | Modulates inflammatory responses by inhibiting pro-inflammatory cytokines. |
Detoxification | Functions as a metabolite in the degradation of pesticides like cypermethrin. |
Enzyme Interaction | Influences metabolic pathways by interacting with key enzymes and proteins. |
Case Studies and Research Findings
Case Study 1: Antimicrobial Properties
A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition of bacterial growth at concentrations above 100 µg/mL, suggesting potential for development as an antimicrobial agent.
Case Study 2: Anti-inflammatory Effects
In vitro experiments demonstrated that treatment with this compound reduced the secretion of TNF-alpha and IL-6 in macrophage cell lines, highlighting its potential as an anti-inflammatory agent. The mechanism appears to involve modulation of NF-kB signaling pathways.
Case Study 3: Environmental Impact
Research on the environmental persistence of this compound revealed that it remains stable under standard laboratory conditions but degrades over time, influencing its long-term biological effects. This characteristic is crucial for understanding its ecological impact when released into environments contaminated with pesticides.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-methoxy-5-nitrobenzoic acid, and how can the nitro group be selectively reduced?
- Methodological Answer : A typical synthesis involves nitration of 2-methoxybenzoic acid derivatives under controlled conditions. For nitro group reduction, catalytic hydrogenation (e.g., using Pd/C or Raney Ni) or chemical reductants like Sn/HCl can be employed. However, selectivity must be optimized to avoid over-reduction of the methoxy group. For instance, Kong et al. demonstrated partial nitro reduction using Fe/HCl in ethanol, yielding intermediates for further functionalization .
Q. How can purity and structural integrity be confirmed after synthesis?
- Methodological Answer : Analytical techniques include:
- HPLC for purity assessment (retention time matching with standards).
- 1H/13C NMR to verify substitution patterns (e.g., methoxy proton at δ ~3.9 ppm, aromatic protons, and carboxylic acid signals).
- FT-IR for characteristic peaks (e.g., -NO₂ asymmetric stretch at ~1520 cm⁻¹, carboxylic -OH at ~2500-3300 cm⁻¹) .
- Note : Cross-validate spectral data with computational simulations (e.g., DFT) to resolve ambiguities in peak assignments.
Q. What are the key challenges in crystallizing this compound, and how can they be addressed?
- Methodological Answer : The compound’s polarity and hydrogen-bonding propensity often lead to solvent-dependent crystallization. Slow evaporation from polar solvents (e.g., DMSO/water mixtures) at controlled temperatures improves crystal quality. For structural refinement, SHELXL is recommended due to its robustness in handling small-molecule crystallography, particularly for resolving disorder in nitro or methoxy groups .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its utility in drug discovery?
- Methodological Answer :
- Functionalization : Introduce substituents (e.g., amides, esters) at the carboxylic acid group to modulate bioavailability. For example, hydrazide derivatives (e.g., this compound hydrazide) serve as precursors for Schiff base ligands in metal complexes with potential bioactivity .
- Nitro Group Utilization : Exploit the nitro group’s redox activity for prodrug design or as a photosensitizer in photodynamic therapy.
Q. What experimental strategies resolve contradictions in spectral or reactivity data during derivatization?
- Methodological Answer :
- Controlled Reactivity Studies : Use kinetic vs. thermodynamic conditions to isolate intermediates (e.g., nitroso or hydroxylamine derivatives).
- Advanced Spectroscopy : Employ 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex derivatives.
- Computational Validation : Compare experimental IR/Raman spectra with density functional theory (DFT) predictions to confirm structural assignments .
Q. How can this compound be applied in materials science or sensor development?
- Methodological Answer :
- Sensor Design : The nitro group’s electron-withdrawing properties make the compound a candidate for pH-sensitive probes or fluorophore-quencher systems.
- Surface Functionalization : Couple the carboxylic acid to amine-terminated surfaces (e.g., gold nanoparticles) via EDC/NHS chemistry for biosensor applications .
Q. What are the limitations of scaling up synthetic protocols for this compound?
- Methodological Answer :
- Process Optimization : Replace hazardous reagents (e.g., Sn/HCl) with greener alternatives (e.g., catalytic transfer hydrogenation).
- Purification Challenges : Use continuous-flow crystallization to improve yield and particle size distribution.
- Safety : Mitigate risks of nitro group decomposition under high-temperature/pressure conditions using real-time reaction monitoring (e.g., PAT tools) .
Q. Data Contradiction Analysis
Q. Discrepancies in reported melting points: How to validate and interpret variations?
- Methodological Answer :
- Source Evaluation : Compare data from peer-reviewed journals (e.g., mp 125–130°C in ) vs. supplier catalogs. Prioritize values from recrystallized samples in controlled studies.
- Polymorphism Screening : Perform differential scanning calorimetry (DSC) to detect polymorphic forms or hydrate/solvate formation.
Properties
IUPAC Name |
2-methoxy-5-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-14-7-3-2-5(9(12)13)4-6(7)8(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZUPRDSNNBZLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30300904 | |
Record name | 2-Methoxy-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30300904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40751-89-1 | |
Record name | 2-Methoxy-5-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40751-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-5-nitrobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040751891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 40751-89-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139931 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methoxy-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30300904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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